2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid
Description
2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid is a complex organic compound featuring a phthalazinone core structure
Properties
IUPAC Name |
2-[3-[(4-tert-butylphenyl)methyl]-4-oxophthalazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,3)15-10-8-14(9-11-15)13-23-20(26)17-7-5-4-6-16(17)18(22-23)12-19(24)25/h4-11H,12-13H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYLMGHNOUKUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the phthalazinone core, followed by the introduction of the tert-butylbenzyl group through a Friedel-Crafts alkylation reaction. The final step involves the acylation of the phthalazinone derivative to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phthalazinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Hydroxylated phthalazinone derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anti-inflammatory Agents
- The compound has shown promise as an anti-inflammatory agent. Its structure allows it to inhibit pathways associated with inflammation, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
-
Antitumor Activity
- Preliminary studies indicate that 2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid may exhibit antitumor properties. The phthalazinone derivatives are known to interact with cellular mechanisms that regulate tumor growth and metastasis.
- Cardiovascular Health
Case Study 1: Inhibition of Platelet Aggregation
A study demonstrated that phthalazinone derivatives could inhibit the glycoprotein IIb/IIIa receptor on platelets, which is crucial for platelet aggregation. This inhibition can lead to reduced thrombus formation and has implications for treating cardiovascular diseases .
Case Study 2: Antitumor Efficacy
In vitro studies have shown that compounds with a similar structure to this compound can induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways, making these compounds potential candidates for cancer therapy .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions starting from readily available phthalic anhydride derivatives. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Mechanism of Action
The mechanism of action of 2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Benzyl derivatives: Compounds featuring the benzyl group attached to different core structures.
Acetic acid derivatives: Compounds with the acetic acid moiety attached to various organic frameworks.
Uniqueness: 2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid is unique due to the combination of its phthalazinone core, tert-butylbenzyl group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its molecular characteristics, biological activities, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 350.41 g/mol. The structure includes a phthalazine core, which is known for its diverse biological properties. The tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 350.41 g/mol |
| CAS Number | Not specified |
Antitumor Activity
Research indicates that derivatives of phthalazine compounds exhibit antitumor properties. In a study examining various phthalazine derivatives, it was found that compounds similar to this compound showed significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study reported that phthalazine derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the tert-butyl group may play a crucial role in enhancing the interaction with bacterial membranes, leading to increased permeability and subsequent cell death .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Compounds with phthalazine moieties have been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies demonstrated that this compound could reduce the levels of TNF-alpha and IL-6 in macrophage cultures .
Case Studies
- Antitumor Efficacy : In a preclinical study involving xenograft models of human tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors .
- Antimicrobial Testing : A series of disk diffusion assays were conducted to assess the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited an inhibition zone comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Chemical Reactions Analysis
Core Reactivity of the Phthalazine System
The 4-oxo-3,4-dihydrophthalazine moiety enables nucleophilic substitution and oxidation-reduction reactions. Key reactions include:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄ in acidic medium | Conversion to fully aromatic phthalazine |
| N-Alkylation | Alkyl halides, base (e.g., K₂CO₃) | Substitution at N-2 position of phthalazine |
The tert-butylbenzyl group at N-3 enhances steric hindrance, directing reactivity toward the acetic acid side chain .
Reactions of the Acetic Acid Side Chain
The carboxylic acid group participates in classical transformations:
Esterification
-
Conditions : SOCl₂ or thionyl chloride, followed by alcohol (e.g., methanol).
-
Product : Methyl ester derivative (improves lipid solubility for biological assays).
Amide Formation
-
Conditions : Coupling agents like EDCl/HOBt or pivaloyl chloride with tertiary amines (e.g., DIEA) .
-
Example : Reaction with 2,6-dimethylaniline yields N-(2,6-dimethylphenyl)acetamide , a compound with demonstrated antimycobacterial activity (MIC: 0.08–5.05 μM) .
Biological Activity Through Enzyme Interactions
The compound’s derivatives inhibit Mycobacterium tuberculosis isocitrate lyase (ICL), a validated drug target. Key findings:
| Derivative | ICL Inhibition at 10 μM (%) | MIC Against Mycobacteria (μM) |
|---|---|---|
| N-(2,6-dimethylphenyl)acetamide | 66 | 0.08–5.05 |
| N-cyclohexylacetamide | 40 | 3.78–23.2 |
Docking studies confirm binding to ICL’s active site via hydrogen bonds with Glu286 and Asno313 .
Stability and Degradation Pathways
-
Hydrolysis : Susceptible to base-mediated cleavage of the phthalazine ring at pH > 10.
-
Thermal Degradation : Decomposes above 200°C, forming tert-butylbenzyl fragments (confirmed by TGA).
This compound’s versatility in organic synthesis and therapeutic potential underscores its importance in medicinal chemistry. Further research could explore its utility in targeting other enzymes or as a scaffold for novel anticancer agents.
Q & A
Q. What synthetic strategies are commonly employed to prepare 2-{3-[4-(Tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the phthalazine core via cyclization of substituted benzene derivatives under acidic or basic conditions.
- Step 2 : Introduction of the tert-butylbenzyl group via alkylation or nucleophilic substitution, often using Pd-catalyzed cross-coupling for regioselectivity .
- Step 3 : Acetic acid side-chain attachment through ester hydrolysis or nucleophilic displacement.
- Key parameters: Solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C), and purification via column chromatography .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of the tert-butylbenzyl group and phthalazine ring substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).
- X-ray Crystallography : Resolves stereochemistry and crystal packing; however, poor crystallinity in phthalazine derivatives may require co-crystallization agents .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500–3300 cm) groups .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases due to structural similarity to quinazoline-based inhibitors (e.g., EGFR tyrosine kinase). Use fluorescence-based assays with ATP-competitive substrates .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Solubility Optimization : Use DMSO stock solutions (<5% v/v in media) to avoid false negatives .
Advanced Research Questions
Q. How can synthetic yields be improved for the tert-butylbenzyl-substituted phthalazine intermediate?
- Methodological Answer :
- Catalyst Optimization : Screen Pd(PPh) vs. Pd(OAc) with ligands (e.g., XPhos) to enhance cross-coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hr conventional heating) to minimize decomposition .
- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., over-alkylation) and adjust stoichiometry (1.2 eq. tert-butylbenzyl bromide) .
Q. What computational methods aid in predicting the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1M17 for kinases). Focus on hydrophobic interactions with the tert-butyl group and hydrogen bonding with the acetic acid moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- SAR Studies : Compare with analogs (e.g., 2-aminothiazole derivatives) to identify critical substituents for activity .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., CYP3A4-mediated) explains variability .
- Polymorphism Screening : Test crystallinity (DSC/TGA) and solubility; amorphous forms may show higher apparent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
